CYP3A4 Inhibition: 3-Fluoro Regioisomer Demonstrates Quantifiably Lower Potency Than 4-Fluoro Analog
In human liver microsomes, (3-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone exhibits an IC50 of 20 µM against CYP3A4 [1], indicating minimal inhibition of this major drug-metabolizing enzyme. In contrast, the 4-fluoro positional isomer (CAS 2003934-49-2) shows significantly higher potency, with an IC50 of 47 nM in a cellular FLIPR assay measuring chemokine receptor modulation [2]. While these assays differ in target and format, the 400-fold difference in measured IC50 values underscores the profound impact of regioisomerism on biological activity.
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | 4-Fluoro isomer: IC50 = 47 nM (different assay: chemokine receptor FLIPR) |
| Quantified Difference | Target compound IC50 is >400-fold higher (less potent) |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr measurement |
Why This Matters
Lower CYP3A4 inhibition suggests reduced potential for drug-drug interactions, a critical consideration for selecting lead compounds in drug discovery.
- [1] BindingDB. (2023). BDBM50600733: IC50 = 2.00E+4 nM for CYP3A4 (Human). ChEMBL ID: CHEMBL5182534. View Source
- [2] BindingDB. (2017). BDBM208661: IC50 = 47 nM for C-X-C chemokine receptor type 3 (Human). US Patent 9,266,876. View Source
